

Physical and chemical properties of 3-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzaldehyde

Cat. No.: B112040

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-(4-Fluorophenyl)benzaldehyde** (also known as 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde). It includes detailed experimental protocols for its synthesis and characteristic reactions, designed to support research and development in medicinal chemistry, materials science, and organic synthesis.

Core Properties and Data

3-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorinated phenyl ring coupled with a benzaldehyde moiety, makes it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and specialty polymers.^{[1][2]}

The presence of the aldehyde group allows for a wide range of chemical transformations, while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.

Identifiers and General Data

| Property | Value | Reference(s) |
|-------------------|-----------------------------------------------------------------------------|-----------------|
| CAS Number | 164334-74-1 | [1][3][4][5][6] |
| Molecular Formula | C ₁₃ H ₉ FO | [1][3] |
| Molecular Weight | 200.21 g/mol | [1][3] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, 4'-Fluoro-3-biphenylcarboxaldehyde | [1][3] |
| Purity | ≥ 97% (as determined by HPLC) | [1] |

Physical Properties

There is some discrepancy among suppliers regarding the physical state of this compound at room temperature. It has been listed as both a liquid and a solid. The following data has been compiled from available sources.

| Property | Value | Reference(s) |
|---------------|------------------------------------------------|--------------|
| Appearance | Liquid or Solid | [1][4] |
| Boiling Point | 114-116 °C (at 0.7 Torr)328.8 °C (at 760 mmHg) | [3][4] |
| Density | ~1.173 g/cm ³ (Predicted) | [3][4] |
| Storage | Store at 0-8 °C or Room Temperature | [1][4] |

Note: The reported melting point of 284 °C (decomposition) from one source is considered anomalous and likely inaccurate, given other data points.[3]

Spectroscopic and Analytical Data

No experimentally verified spectra for **3-(4-Fluorophenyl)benzaldehyde** are publicly available. The following tables present predicted data based on the analysis of its structural components

and data from analogous compounds, such as benzaldehyde and fluorinated biphenyls.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------|-------------|----------------------------------------|
| ~10.05 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~8.10 | Singlet (s) | 1H | Aromatic H (proton ortho to -CHO) |
| ~7.90 | Doublet (d) | 1H | Aromatic H (proton para to -CHO) |
| ~7.65 - 7.55 | Multiplet (m) | 3H | Aromatic H's |
| ~7.20 | Triplet (t) | 2H | Aromatic H (protons ortho to Fluorine) |

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|-------------------------------------------|-----------------------------------------------------------------|
| ~192.0 | Aldehyde Carbonyl ($\text{C}=\text{O}$) |
| ~162.5 (d, $^1\text{JCF} \approx 248$ Hz) | Fluorine-substituted Aromatic Carbon ($\text{C}-\text{F}$) |
| ~142.0 | Aromatic Quaternary Carbon ($\text{C}-\text{C}$ biphenyl link) |
| ~137.5 | Aromatic Quaternary Carbon ($\text{C}-\text{CHO}$) |
| ~136.0 | Aromatic Quaternary Carbon ($\text{C}-\text{C}$ biphenyl link) |
| ~135.0 | Aromatic CH |
| ~130.0 (d, $^3\text{JCF} \approx 8$ Hz) | Aromatic CH (ortho to Fluorine) |
| ~129.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~116.0 (d, $^2\text{JCF} \approx 21$ Hz) | Aromatic CH (meta to Fluorine) |

Predicted Key FTIR Absorptions (Liquid Film/KBr)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------------------------------|
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2830, ~2730 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Bending |
| ~1225 | Strong | C-F Stretch |
| ~825 | Strong | para-disubstituted C-H Bend (Fluorophenyl ring) |

Predicted Mass Spectrometry (Electron Ionization)

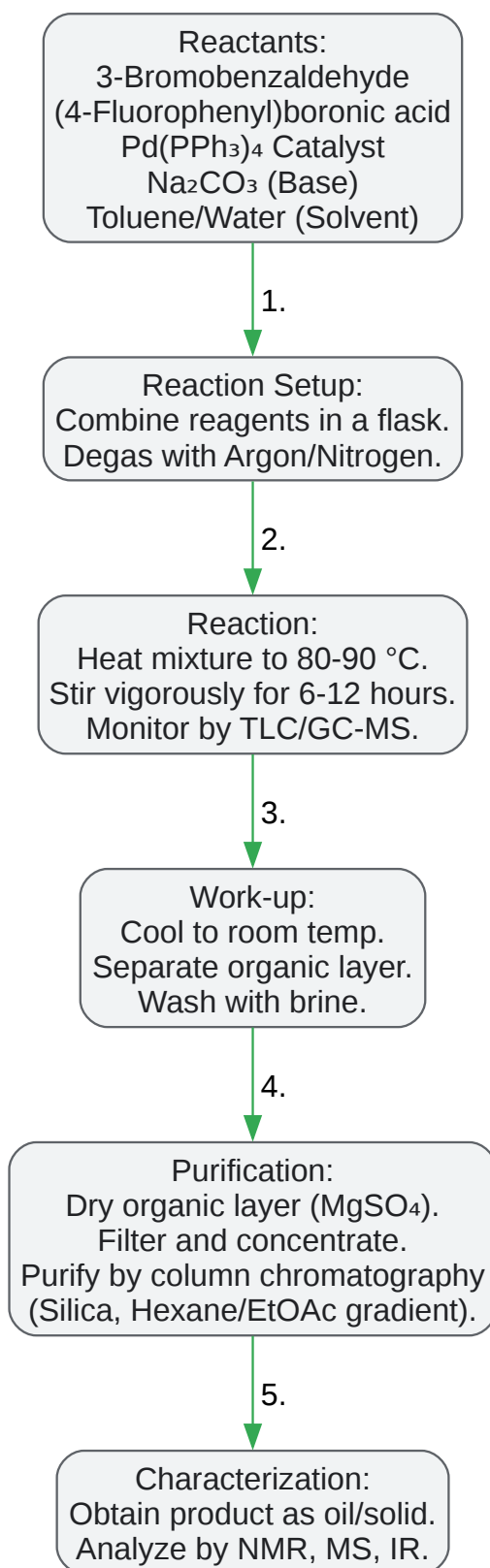
| m/z Ratio | Relative Abundance | Proposed Fragment Ion |
|-----------|--------------------|----------------------------------------------------------------------|
| 200 | High | [M] ⁺ (Molecular Ion) |
| 199 | High | [M-H] ⁺ (Loss of aldehydic hydrogen) |
| 171 | Medium | [M-CHO] ⁺ (Loss of formyl radical) |
| 170 | Medium | [M-CO-H] ⁺ (Loss of CO and H radical) |
| 95 | Medium | [C ₆ H ₄ F] ⁺ (Fluorophenyl cation) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key transformations of **3-(4-Fluorophenyl)benzaldehyde**. These protocols are based on established chemical principles and analogous reactions from the literature.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis route using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a standard method for forming carbon-carbon bonds between aromatic rings.



[Click to download full resolution via product page](#)

Figure 1. Workflow for the synthesis of **3-(4-Fluorophenyl)benzaldehyde**.

Materials:

- 3-Bromobenzaldehyde (1.0 eq)
- (4-Fluorophenyl)boronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)
- Toluene
- Deionized Water
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

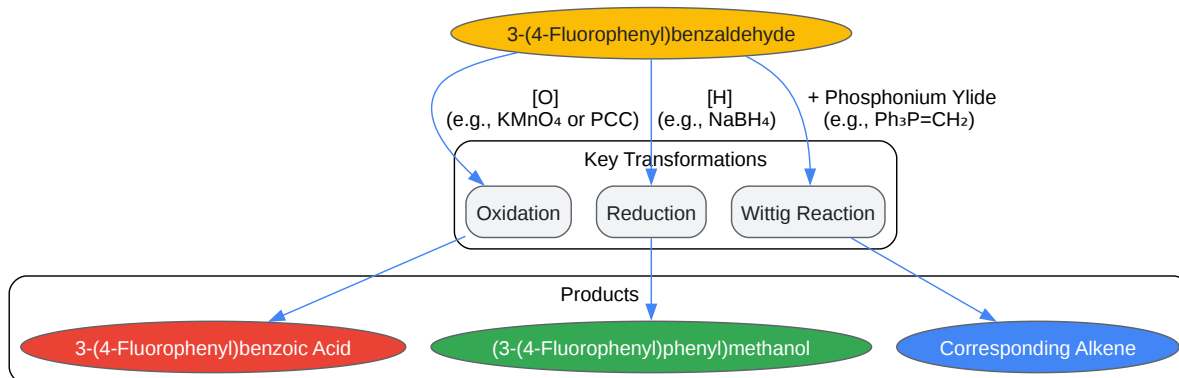
Procedure:

- To a round-bottom flask, add 3-bromobenzaldehyde, (4-fluorophenyl)boronic acid, and sodium carbonate.
- Place the flask under an inert atmosphere (Argon or Nitrogen).
- Add the palladium catalyst, followed by a 4:1 mixture of toluene and water.
- Thoroughly degas the mixture by bubbling Argon through the solution for 15 minutes.
- Heat the reaction mixture to 85 °C and stir vigorously.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
- Once complete, cool the mixture to room temperature and transfer it to a separatory funnel.
- Add ethyl acetate to dilute the organic phase. Separate the layers and wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure **3-(4-Fluorophenyl)benzaldehyde**.

Characteristic Chemical Reactions

The aldehyde functional group is highly reactive and can undergo a variety of important transformations.



[Click to download full resolution via product page](#)

Figure 2. Logical diagram of key chemical reactions.

a) Oxidation to Carboxylic Acid

- Protocol: Dissolve **3-(4-Fluorophenyl)benzaldehyde** (1.0 eq) in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (CrO_3 in H_2SO_4) dropwise until a persistent orange color remains. Stir for 1 hour, then quench with isopropanol. Filter the mixture, and extract

the filtrate with ethyl acetate. Wash, dry, and concentrate the organic phase to yield 3-(4-Fluorophenyl)benzoic acid.

b) Reduction to Alcohol

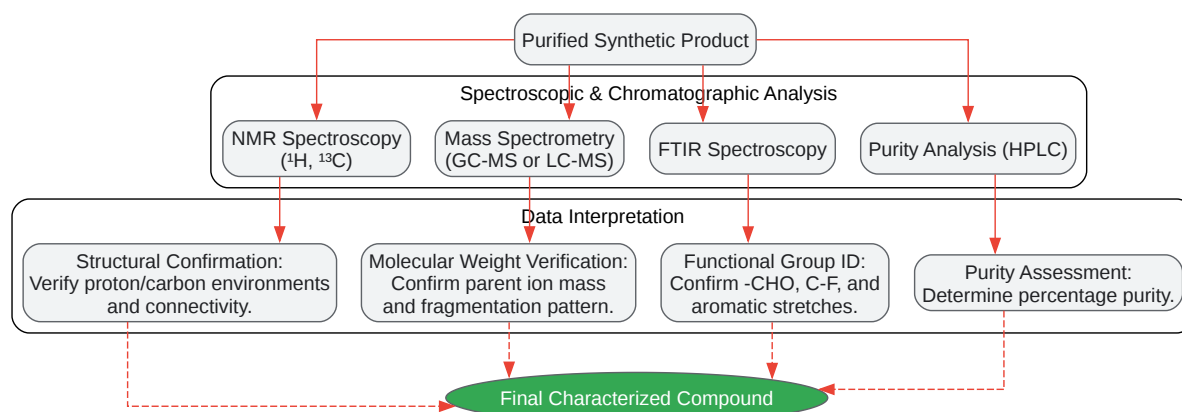
- Protocol: Dissolve **3-(4-Fluorophenyl)benzaldehyde** (1.0 eq) in methanol or ethanol in a flask and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours, monitoring by TLC. Quench the reaction by slowly adding 1 M HCl until the solution is acidic. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and concentrate the organic layers to yield (3-(4-Fluorophenyl)phenyl)methanol.

c) Wittig Reaction to form an Alkene

- Protocol: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) dropwise until the orange color of the ylide persists. Stir for 30 minutes. Add a solution of **3-(4-Fluorophenyl)benzaldehyde** (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether. Dry the organic phase, concentrate, and purify by column chromatography to isolate the alkene product.

Analytical Workflow

Proper characterization is critical to confirm the identity and purity of the synthesized compound.



[Click to download full resolution via product page](#)

Figure 3. Standard workflow for analytical characterization.

- Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, proton integrations, and carbon environments.
- Mass Spectrometry (MS): Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight (m/z 200.21) and analyze the fragmentation pattern.
- Infrared (IR) Spectroscopy: Obtain an FTIR spectrum using a liquid film on a salt plate or as a KBr pellet. Verify the presence of key functional groups, especially the strong carbonyl stretch (~1705 cm⁻¹) and the aldehyde C-H stretches (~2730-2830 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) to determine the purity of the final compound, which should be ≥ 97% for most applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-(4-FLUOROPHENYL)BENZALDEHYDE CAS#: 164334-74-1 [chemicalbook.com]
- 5. 3-(4-FLUOROPHENYL)BENZALDEHYDE | 164334-74-1 [chemicalbook.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(4-Fluorophenyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112040#physical-and-chemical-properties-of-3-4-fluorophenyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com